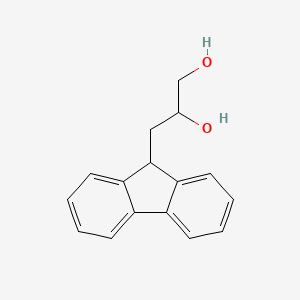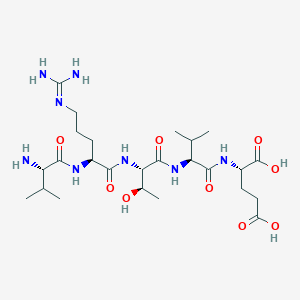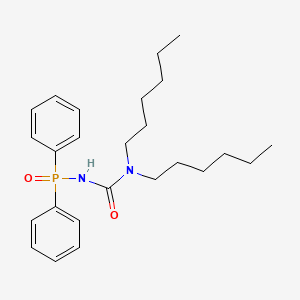
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide is a complex organic compound featuring both amide and phosphinic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide typically involves the reaction of dihexylamine with P,P-diphenylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or phosphinic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinic group may act as a mimic of phosphate, interfering with phosphorylation processes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dihexylphosphinic amide
- P,P-Diphenylphosphinic acid
- N,N-Dihexylcarbamoyl chloride
Uniqueness
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide is unique due to the presence of both dihexylcarbamoyl and diphenylphosphinic groups. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
922712-21-8 |
|---|---|
Formule moléculaire |
C25H37N2O2P |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
3-diphenylphosphoryl-1,1-dihexylurea |
InChI |
InChI=1S/C25H37N2O2P/c1-3-5-7-15-21-27(22-16-8-6-4-2)25(28)26-30(29,23-17-11-9-12-18-23)24-19-13-10-14-20-24/h9-14,17-20H,3-8,15-16,21-22H2,1-2H3,(H,26,28,29) |
Clé InChI |
XMCZIIOHZUFJIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
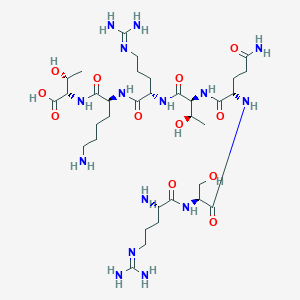
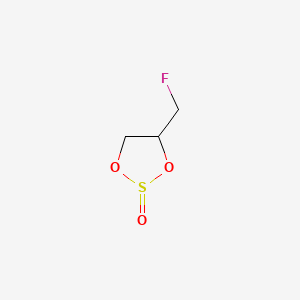
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
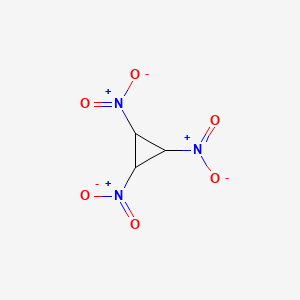
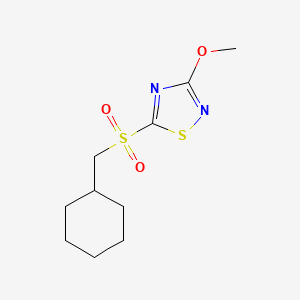
![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
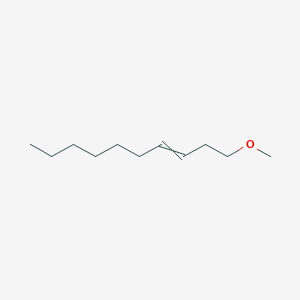
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)

